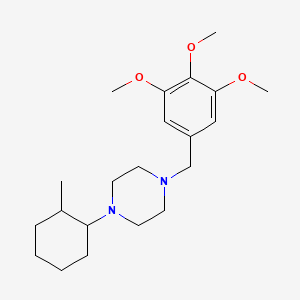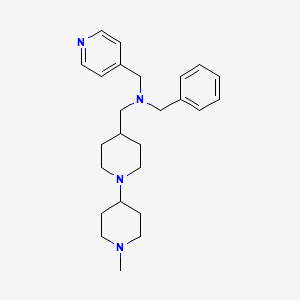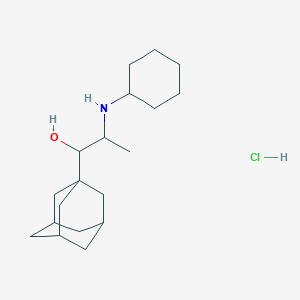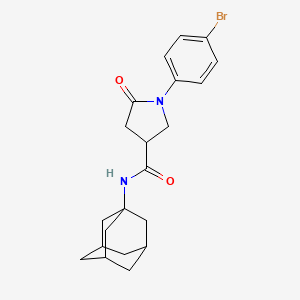![molecular formula C20H22Cl2N2O4 B4982258 1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
1,6-hexanediyl bis[(4-chlorophenyl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-hexanediyl bis[(4-chlorophenyl)carbamate], commonly known as HBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a cross-linking agent, a curing agent, and a stabilizer in the production of polymers, coatings, and adhesives. In
Aplicaciones Científicas De Investigación
HBC has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of HBC is in the production of polyurethane (PU) coatings and adhesives. HBC acts as a cross-linking agent in the PU matrix, which enhances the mechanical properties and stability of the final product. HBC has also been used as a curing agent in epoxy resins, which improves the adhesion and durability of the coating.
Mecanismo De Acción
The mechanism of action of HBC is not fully understood, but it is believed to involve the formation of covalent bonds between the HBC molecule and the polymer matrix. This cross-linking process enhances the mechanical properties and stability of the final product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HBC have not been extensively studied. However, it is known that HBC can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling HBC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HBC has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, HBC can be toxic and should be handled with care. Additionally, HBC is insoluble in water, which can make it difficult to incorporate into aqueous systems.
Direcciones Futuras
There are several potential future directions for the scientific research of HBC. One area of interest is the development of HBC-based materials with enhanced mechanical properties and stability. Another area of interest is the exploration of the potential biomedical applications of HBC, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of HBC.
Conclusion:
In conclusion, 1,6-hexanediyl bis[(4-chlorophenyl)carbamate] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of HBC is relatively simple, and it has been extensively studied for its potential applications in the production of polymers, coatings, and adhesives. While the biochemical and physiological effects of HBC are not fully understood, proper safety precautions should be taken when handling HBC. There are several potential future directions for the scientific research of HBC, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of HBC involves the reaction between 1,6-hexanediamine and 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction yields HBC as a white crystalline solid in high purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIOHMQXFDIHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)


![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


